molecular formula C₁₅H₂₇N₃O₅Si B134363 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone CAS No. 118464-49-6

5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone

Cat. No. B134363
M. Wt: 357.48 g/mol
InChI Key: DODRPLKUCBFVPS-USZNOCQGSA-N
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Description

“5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone” is a lactone used in biochemical research . It has a molecular formula of C15H27N3O5Si and a molecular weight of 357.48 .

Scientific Research Applications

Synthesis and Derivative Formation

5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone has been involved in the synthesis of various compounds. For instance, Gireaud et al. (2006) discussed the synthesis of 6-amino-6-deoxy-d-gulono- and l-gulono-1,6-lactams from corresponding glycono-1,4-lactones, indicating the importance of this compound in creating azido-6-deoxy derivatives (Gireaud et al., 2006). Additionally, Gradnig et al. (1991) utilized a related compound in the synthesis of a tetrahydroxyquinolizidine, showing its role in complex molecule synthesis (Gradnig et al., 1991).

Reactivity and Transformation Studies

Yang et al. (2000) explored the reactivity of 2,3-Bis-O-(tert-butyldimethylsilyl)-5,6-O-isopropylidene-d-glucono-1,4-lactone, a closely related compound, demonstrating its potential in generating highly functionalized molecules through various chemical reactions (Yang et al., 2000).

Polyurethane Synthesis

In the field of polymer science, Yamanaka and Hashimoto (2002) synthesized new polyurethanes using derivatives of L-gulonolactone, including 5,6-O-isopropylidene-L-gulono-1,4-lactone, highlighting its utility in creating materials with specific properties (Yamanaka & Hashimoto, 2002).

Synthesis of Novel Sugars and Derivatives

Various researchers have used derivatives of L-gulono-1,4-lactone in synthesizing new sugars and sugar derivatives. For example, Chun et al. (2000) synthesized D- and L-2',3'-dideoxy-2',3'-endo-methylene nucleosides, which are potential antiviral agents, using a process that involved derivatives of L-gulono-1,4-lactone (Chun et al., 2000).

properties

IUPAC Name

(3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O5Si/c1-14(2,3)24(6,7)20-8-9(17-18-16)10-11-12(13(19)21-10)23-15(4,5)22-11/h9-12H,8H2,1-7H3/t9-,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODRPLKUCBFVPS-USZNOCQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=O)OC2C(CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555951
Record name (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone

CAS RN

118464-49-6
Record name (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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